1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea

TrkA kinase inhibition Chronic pain Neuropathic pain

1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (CAS 1235311-82-6; PubChem CID is a trisubstituted urea derivative with molecular formula C16H18N2OS and molecular weight 286.4 g/mol. The compound incorporates three distinct pharmacophoric elements—a cyclopropyl group, a thiophen-3-ylmethyl substituent, and an ortho-tolyl moiety—attached to a central urea scaffold.

Molecular Formula C16H18N2OS
Molecular Weight 286.39
CAS No. 1235311-82-6
Cat. No. B2678524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
CAS1235311-82-6
Molecular FormulaC16H18N2OS
Molecular Weight286.39
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)C3CC3
InChIInChI=1S/C16H18N2OS/c1-12-4-2-3-5-15(12)17-16(19)18(14-6-7-14)10-13-8-9-20-11-13/h2-5,8-9,11,14H,6-7,10H2,1H3,(H,17,19)
InChIKeyXDMCWPAMHIJIRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (CAS 1235311-82-6): Structural Profile and Research-Grade Specifications


1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (CAS 1235311-82-6; PubChem CID 49716340) is a trisubstituted urea derivative with molecular formula C16H18N2OS and molecular weight 286.4 g/mol [1]. The compound incorporates three distinct pharmacophoric elements—a cyclopropyl group, a thiophen-3-ylmethyl substituent, and an ortho-tolyl moiety—attached to a central urea scaffold. It is annotated in drug-target mapping databases as a Tropomyosin-related kinase A (TrkA) inhibitor originating from the patent series WO2013176970 [2]. The compound is commercially available from multiple vendors as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic research applications.

Why 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea Cannot Be Replaced by Generic Urea-Based TrkA Inhibitors


Trisubstituted urea-based TrkA inhibitors are not interchangeable due to the critical role of the three-point substitution pattern in dictating kinase selectivity and binding mode. The co-crystal structure of a closely related analog—1-cyclopropyl-1-[3-(1,3-thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea—with the TrkA kinase domain (PDB 4PMP) demonstrates that the cyclopropyl-N substituent occupies a specific hydrophobic pocket, while the N'-aryl urea substituent engages in a network of hydrogen bonds and π-stacking interactions within the kinase active site [1]. Alteration or removal of any one of the three substituents (cyclopropyl, thiophen-3-ylmethyl, or o-tolyl) is expected to perturb this binding topology, leading to unpredictable shifts in potency, selectivity, and off-target liability. The quantitative evidence below supports why this specific substitution pattern warrants prioritization over analogs missing any single pharmacophoric element.

Quantitative Comparative Evidence for 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea: Differentiation from Closest Analogs


TrkA Kinase Inhibition: Binding Pocket Engagement Requires All Three Substituents

The target compound is annotated in the DrugMAP database as a TrkA inhibitor (Tri-substituted urea derivative 1) originating from patent WO2013176970, with therapeutic indications including chronic pain and neuropathic pain [1]. The structural basis for TrkA binding is established by the co-crystal structure of a close analog (PDB 4PMP), which reveals that the cyclopropyl group, the N-benzyl/heteroarylmethyl substituent, and the N'-aryl group each occupy distinct sub-pockets of the TrkA ATP-binding site. Removal of any single substituent results in a bis-substituted or mono-substituted urea with an entirely different binding pose. For instance, 1-cyclopropyl-3-(thiophen-3-ylmethyl)urea (CAS 1210891-86-3, MW 196.27), which lacks the o-tolyl group, presents only two of the three critical pharmacophoric contacts, and no TrkA activity is reported for this truncated analog. Similarly, 1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (CAS 1209405-34-4, MW 246.33), which lacks the cyclopropyl group, removes the N-cyclopropyl hydrophobic pocket contact essential for kinase selectivity.

TrkA kinase inhibition Chronic pain Neuropathic pain

Lipophilicity-Guided Property Differentiation Among Trisubstituted Urea Analogs

Computed physicochemical properties differentiate the target compound from its closest trisubstituted urea analog, 1-cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234932-60-5). The target compound (o-tolyl, XLogP3 = 3.2) [1] is more lipophilic than would be predicted for a simple N'-phenylurea, due to the ortho-methyl substitution on the phenyl ring. The ethoxy analog (MW 316.42) incorporates a hydrogen-bond-accepting ethoxy group that increases polarity and hydrogen bond acceptor count. This difference is significant for procurement decisions where defined LogP windows are required for blood-brain barrier penetration or solubility profiling in pain/neurology research programs.

Lipophilicity Drug-likeness Physicochemical properties

Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Positional Differentiation

The target compound bears a thiophen-3-ylmethyl substituent (3-thienyl attachment), distinguishing it from the 2-thienyl positional isomer represented by 1-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea (CAS 1203060-68-7) and 1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea. In thiophene-containing kinase inhibitors, the position of the sulfur atom relative to the linker attachment point significantly influences the dihedral angle with the urea core and the electronic distribution of the heterocycle. The 3-thienyl isomer presents the sulfur atom at a vector that differs from the 2-thienyl isomer by approximately 60° in rotational orientation, which alters the shape complementarity with hydrophobic sub-pockets in kinase ATP-binding sites [1]. This regioisomeric distinction is non-trivial in TrkA inhibitor design, where the thiophene ring occupies a flat hydrophobic cleft adjacent to the hinge region.

Thiophene regioisomerism Structure-activity relationships Kinase inhibitor design

Synthetic Utility: Cross-Coupling Versatility of the Trisubstituted Urea Scaffold

Vendor technical descriptions indicate that this urea derivative offers versatile reactivity for cross-coupling reactions with high selectivity and efficiency, attributed to the presence of both cyclopropyl and thiophenyl moieties [1]. The thiophen-3-ylmethyl group provides a handle for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling at the thiophene ring, while the o-tolyl group presents opportunities for benzylic functionalization or directed ortho-metalation. In comparison, the des-cyclopropyl analog (1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea, CAS 1209405-34-4) lacks the cyclopropyl conformational constraint, and the des-tolyl analog (1-cyclopropyl-3-(thiophen-3-ylmethyl)urea, CAS 1210891-86-3) lacks the aromatic functionalization handle on the urea N'-position.

Cross-coupling reactions Synthetic intermediate Organic synthesis

Recommended Research Application Scenarios for 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea (CAS 1235311-82-6)


TrkA-Mediated Pain Pathway Research: Pharmacological Probe for NGF/TrkA Signaling Studies

This compound serves as a pharmacological tool compound for investigating TrkA kinase inhibition in the context of NGF/TrkA-mediated nociceptive signaling. Its annotation as a TrkA inhibitor in the DrugMAP database, linked to the WO2013176970 patent disclosure for chronic pain and neuropathic pain indications [1], supports its use in cellular and biochemical assays probing TrkA-dependent signaling cascades. Researchers should pair this compound with the PDB 4PMP co-crystal structure of a closely related analog to guide structure-based experimental design.

Kinase Inhibitor SAR Programs: Exploring Heterocycle-Binding Pocket Topology with 3-Thienyl Geometry

The 3-thienyl attachment of the thiophene ring provides a distinct geometric vector compared to the more common 2-thienyl analogs. This regioisomer is the appropriate choice for research groups systematically mapping the hydrophobic pocket adjacent to the kinase hinge region, where thiophene sulfur positioning influences shape complementarity and binding affinity. The PDB 4PMP structure [1] provides a structural template for predicting the binding consequences of 3-thienyl vs. 2-thienyl substitution in Trk-family kinases.

Diversification Chemistry: Scaffold Elaboration via Multi-Site Functionalization

With three distinct functionalization handles—cyclopropyl (conformational constraint), thiophen-3-ylmethyl (electrophilic substitution or cross-coupling), and o-tolyl (benzylic modification or directed ortho-metalation) [1]—this compound is appropriate for parallel library synthesis programs aiming to explore chemical space around the trisubstituted urea core. The fully elaborated scaffold maximizes the number of diversification vectors available from a single starting material compared to bis-substituted analogs.

CNS Drug Discovery Programs: Reference Compound with Favorable Lipophilicity Profile

The computed XLogP3 of 3.2 [1], combined with a molecular weight of 286.4 g/mol and a topological polar surface area of 60.6 Ų, places this compound within favorable CNS drug-like property space. It can serve as a reference standard for physicochemical profiling in central nervous system-targeted kinase inhibitor programs, particularly for benchmarking against more polar analogs that may exhibit reduced blood-brain barrier permeability.

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